molecular formula C24H16N2S2 B14048816 10H-3,10'-Biphenothiazine CAS No. 19606-93-0

10H-3,10'-Biphenothiazine

Cat. No.: B14048816
CAS No.: 19606-93-0
M. Wt: 396.5 g/mol
InChI Key: IZGCDSRNXNVYKT-UHFFFAOYSA-N
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Description

10H-3,10’-Biphenothiazine is an organic compound with the molecular formula C24H16N2S2. It is a derivative of phenothiazine, a class of compounds known for their diverse applications in various fields, including medicine and materials science . The compound is characterized by its unique structure, which includes two phenothiazine units connected through a biphenyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10H-3,10’-Biphenothiazine typically involves the coupling of two phenothiazine units. One common method is the C-N coupling reaction, which can be catalyzed by palladium. For instance, the synthesis of 4-(10H-phenothiazin-10-yl)-N,N-diphenylaniline (PDA) and 10-(pyren-1-yl)-10H-phenothiazine (PYP) as donor monomers involves direct arylation polymerization using a palladium catalyst system .

Industrial Production Methods: Industrial production methods for 10H-3,10’-Biphenothiazine are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply to its production.

Chemical Reactions Analysis

Types of Reactions: 10H-3,10’-Biphenothiazine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the phenothiazine moiety, which is known for its redox-active properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens and sulfonyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or other reduced derivatives.

Scientific Research Applications

10H-3,10’-Biphenothiazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 10H-3,10’-Biphenothiazine is largely dependent on its redox properties. The phenothiazine moiety can undergo reversible oxidation and reduction, making it useful in redox reactions and electron transfer processes. In biological systems, it may interact with molecular targets such as enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 10H-3,10’-Biphenothiazine is unique due to its biphenyl linkage, which imparts distinct electronic and structural characteristics. This makes it particularly valuable in the development of advanced materials and in various chemical reactions.

Properties

CAS No.

19606-93-0

Molecular Formula

C24H16N2S2

Molecular Weight

396.5 g/mol

IUPAC Name

3-phenothiazin-10-yl-10H-phenothiazine

InChI

InChI=1S/C24H16N2S2/c1-4-10-21-17(7-1)25-18-14-13-16(15-24(18)27-21)26-19-8-2-5-11-22(19)28-23-12-6-3-9-20(23)26/h1-15,25H

InChI Key

IZGCDSRNXNVYKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC3=C(S2)C=C(C=C3)N4C5=CC=CC=C5SC6=CC=CC=C64

Origin of Product

United States

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